2,3-Bis(hexadecyloxy)propyl 2-(trimethylammonio)ethyl phosphate

Catalog No.
S583306
CAS No.
36314-47-3
M.F
C40H84NO6P
M. Wt
706.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Bis(hexadecyloxy)propyl 2-(trimethylammonio)et...

CAS Number

36314-47-3

Product Name

2,3-Bis(hexadecyloxy)propyl 2-(trimethylammonio)ethyl phosphate

IUPAC Name

[(2R)-2,3-dihexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C40H84NO6P

Molecular Weight

706.1 g/mol

InChI

InChI=1S/C40H84NO6P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-35-44-38-40(39-47-48(42,43)46-37-34-41(3,4)5)45-36-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h40H,6-39H2,1-5H3/t40-/m1/s1

InChI Key

MWTIGLPPQBNUFP-RRHRGVEJSA-N

SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCCCCCCCCC

Synonyms

1,2-di-O-hexadecyl-rac-glycero-3-phosphocholine, 1,2-dihexadecyl-sn-glycero-3-phosphocholine, 1,2-dihexadecylphosphatidylcholine, DHPC, dihexadecyl-GPC

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCCCCCCCCC

2,3-Bis(hexadecyloxy)propyl 2-(trimethylammonio)ethyl phosphate is a synthetic ether-linked phospholipid characterized by its unique structure, which includes two hexadecyl groups attached to a glycerol backbone at the sn-1 and sn-2 positions. This compound is known for its role in membrane dynamics and is often used in the formulation of liposomes and artificial membranes. Its molecular formula is C₄₀H₈₄NO₆P, and it has a molecular weight of approximately 706.07 g/mol .

Due to the lack of specific research on BHPEPh, its mechanism of action in any biological system or interaction with other compounds remains unknown.

Information on the safety profile of BHPEPh, including its toxicity, flammability, and reactivity, is not available in scientific literature. Similar compounds with long alkyl chains can have irritant properties, and the presence of a quaternary ammonium group may warrant caution regarding its handling [].

Chemical Identity

,3-Bis(hexadecyloxy)propyl 2-(trimethylammonio)ethyl phosphate is an organic compound, also known as Dioleoyl phosphatidylcholine (DOPC).

Function

DOPC is a type of phospholipid, a major component of biological membranes in cells. It plays a crucial role in various cellular processes, including:

  • Maintaining membrane structure and fluidity: Phospholipids like DOPC form a bilayer structure, essential for the integrity and function of cell membranes.
  • Signal transduction: DOPC is involved in cellular signaling pathways by interacting with various proteins and enzymes.
  • Transport: DOPC helps in transporting molecules across cell membranes.

Scientific Research Applications:

  • Membrane biophysics: DOPC is used as a model system to study the structure and function of biological membranes.
  • Drug delivery: DOPC is being explored as a carrier for drug delivery due to its biocompatibility and ability to form liposomes (spherical vesicles).
  • Nanotechnology: DOPC is used in the development of nanoparticles for various applications, such as drug delivery and biosensors.
, particularly those involving membrane-associated processes. Key reactions include:

  • Oxidation: Leads to the formation of oxidized phospholipids with altered functional groups.
  • Reduction: Produces reduced phospholipids with modified functional groups.
  • Substitution: Generates phospholipids with new functional groups replacing the original phosphocholine group .

These reactions are crucial for understanding lipid metabolism and signaling pathways within biological systems.

2,3-Bis(hexadecyloxy)propyl 2-(trimethylammonio)ethyl phosphate exhibits significant biological activity, particularly in cancer research. Studies have shown that it can inhibit the proliferation of various epithelial cancer cell lines, including breast adenocarcinoma and non-small-cell lung adenocarcinoma. Its effectiveness appears to be independent of stereoconfiguration, suggesting potential applications in cancer treatment .

Additionally, this compound interacts with enzymes such as phospholipases, modulating their activity and influencing lipid metabolism.

The synthesis of 2,3-Bis(hexadecyloxy)propyl 2-(trimethylammonio)ethyl phosphate typically involves:

  • Preparation of Hexadecyloxy Propanol: Starting from hexadecanol, the alcohol is converted to the corresponding alkoxide.
  • Phosphorylation: The alkoxide reacts with phosphorus oxychloride or similar reagents to form the phosphate ester.
  • Quaternization: The resulting phospholipid is treated with trimethylamine to introduce the quaternary ammonium group.

These methods allow for the controlled synthesis of this compound with high purity .

The primary applications of 2,3-Bis(hexadecyloxy)propyl 2-(trimethylammonio)ethyl phosphate include:

  • Drug Delivery Systems: Used in the formulation of liposomes for targeted drug delivery.
  • Membrane Studies: Employed in research focusing on lipid bilayer dynamics and membrane interactions.
  • Material Science: Investigated for its potential in developing new materials based on lipid structures .

Research has focused on the interactions between 2,3-Bis(hexadecyloxy)propyl 2-(trimethylammonio)ethyl phosphate and various biomolecules. These studies reveal its capability to modulate enzyme activities and influence cellular signaling pathways. For instance, its interaction with phospholipase enzymes demonstrates its role in lipid metabolism and cellular communication.

Several compounds share structural similarities with 2,3-Bis(hexadecyloxy)propyl 2-(trimethylammonio)ethyl phosphate. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1,2-Dihexadecyl-sn-glycero-3-phosphocholineC₄₀H₈₄NO₆PUsed in liposome formation; influences membrane dynamics
(R)-2,3-Bis(hexyloxy)propyl (2-(trimethylammonio)ethyl) phosphateC₂₀H₄₄NO₆PExhibits antiproliferative properties in cancer research
1,2-Dihexanoyl-sn-glycero-3-phosphocholineC₂₁H₃₉NO₆PSimilar lipid structure; used in similar applications

Uniqueness

What sets 2,3-Bis(hexadecyloxy)propyl 2-(trimethylammonio)ethyl phosphate apart from these compounds is its specific combination of long-chain hexadecyl groups and a quaternary ammonium group, which enhances its amphiphilic properties and makes it particularly effective for drug delivery applications and membrane studies .

XLogP3

14.2

Hydrogen Bond Acceptor Count

6

Exact Mass

705.60362640 g/mol

Monoisotopic Mass

705.60362640 g/mol

Heavy Atom Count

48

Other CAS

69483-37-0
36314-47-3

Dates

Modify: 2023-08-15

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